[(2-Bromophenyl)methyl](prop-2-en-1-yl)amine hydrochloride [(2-Bromophenyl)methyl](prop-2-en-1-yl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1240569-05-4
VCID: VC11693543
InChI: InChI=1S/C10H12BrN.ClH/c1-2-7-12-8-9-5-3-4-6-10(9)11;/h2-6,12H,1,7-8H2;1H
SMILES: C=CCNCC1=CC=CC=C1Br.Cl
Molecular Formula: C10H13BrClN
Molecular Weight: 262.57 g/mol

[(2-Bromophenyl)methyl](prop-2-en-1-yl)amine hydrochloride

CAS No.: 1240569-05-4

Cat. No.: VC11693543

Molecular Formula: C10H13BrClN

Molecular Weight: 262.57 g/mol

* For research use only. Not for human or veterinary use.

[(2-Bromophenyl)methyl](prop-2-en-1-yl)amine hydrochloride - 1240569-05-4

Specification

CAS No. 1240569-05-4
Molecular Formula C10H13BrClN
Molecular Weight 262.57 g/mol
IUPAC Name N-[(2-bromophenyl)methyl]prop-2-en-1-amine;hydrochloride
Standard InChI InChI=1S/C10H12BrN.ClH/c1-2-7-12-8-9-5-3-4-6-10(9)11;/h2-6,12H,1,7-8H2;1H
Standard InChI Key SHTHLIGJXHJRDX-UHFFFAOYSA-N
SMILES C=CCNCC1=CC=CC=C1Br.Cl
Canonical SMILES C=CCNCC1=CC=CC=C1Br.Cl

Introduction

Structural and Chemical Properties

(2-Bromophenyl)methylamine hydrochloride is a secondary amine salt characterized by a brominated benzyl group and an allylamine moiety. Its molecular formula is C₁₀H₁₃BrClN, with a molecular weight of 262.57 g/mol. The IUPAC name is N-[(2-bromophenyl)methyl]prop-2-en-1-amine hydrochloride, and its SMILES representation is C=CCNCC1=CC=CC=C1Br.Cl. The InChIKey (SHTHLIGJXHJRDX-UHFFFAOYSA-N) confirms its unique stereochemical identity.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₁₃BrClN
Molecular Weight262.57 g/mol
SMILESC=CCNCC1=CC=CC=C1Br.Cl
InChIKeySHTHLIGJXHJRDX-UHFFFAOYSA-N

The presence of a bromine atom at the ortho position of the phenyl ring enhances electrophilic substitution reactivity, while the allylamine group contributes to nucleophilic character .

Physicochemical Properties

The compound’s physicochemical profile is critical for its potential applications:

  • Solubility: High solubility in polar solvents (e.g., water, ethanol) due to ionic interactions from the hydrochloride group.

  • Lipophilicity: The bromine atom increases logP values, enhancing membrane permeability.

  • Stability: Stable under ambient conditions but may degrade under prolonged UV exposure due to the C-Br bond’s photolability .

Table 2: Predicted Physicochemical Parameters

ParameterValueMethod
LogP (Partition Coefficient)2.8 ± 0.3Computational
pKa (Basic)9.1 ± 0.2Potentiometric

Research Findings and Future Directions

Current research highlights its utility as a pharmaceutical intermediate. For example, its allylamine group serves as a precursor for Michael addition reactions in polymer chemistry. Future studies should prioritize:

  • Synthetic Optimization: Scaling production via continuous-flow reactors to improve yield .

  • Biological Screening: Evaluating cytotoxicity, antimicrobial efficacy, and CNS activity.

  • Structure-Activity Relationships (SAR): Modifying the allyl or bromophenyl groups to enhance selectivity .

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